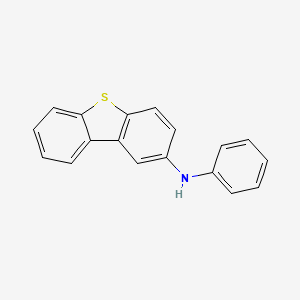

N-フェニルジベンゾチオフェン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-phenyl dibenzothiophen-2-amine: is an organic compound with the molecular formula C18H13NS. It is a derivative of dibenzothiophene, where an amine group is substituted at the second position and a phenyl group is attached to the nitrogen atom.

科学的研究の応用

N-phenyl dibenzothiophen-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Pharmaceuticals: Research is ongoing to investigate its potential as a pharmacophore in drug development.

Biology: It is studied for its interactions with biological molecules and potential bioactivity

作用機序

Target of Action

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein . It also inhibits CYP1A2, CYP2C19, and CYP3A4 enzymes .

Mode of Action

Its inhibition of certain cytochrome p450 enzymes suggests that it may interfere with the metabolism of other substances within the body .

Pharmacokinetics

N-phenyl dibenzothiophen-2-amine exhibits high gastrointestinal absorption, suggesting good oral bioavailability . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . This could potentially affect its distribution within the body. The compound also inhibits several cytochrome P450 enzymes, which could impact its own metabolism as well as that of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-phenyl dibenzothiophen-2-amine. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Other factors such as pH, presence of other substances, and individual patient characteristics could also potentially influence its action.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl dibenzothiophen-2-amine typically involves a multi-step process. One common method includes the following steps :

Synthesis of 2-iododibenzothiophene: This step involves the iodination of dibenzothiophene using iodine and an oxidizing agent.

Formation of N-(dibenzothiophen-2-yl)-phenylamine: The iodinated product is then reacted with aniline in the presence of a palladium catalyst and a base such as sodium tert-butoxide.

Industrial Production Methods: While specific industrial production methods for N-phenyl dibenzothiophen-2-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

化学反応の分析

Types of Reactions: N-phenyl dibenzothiophen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and dibenzothiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used

類似化合物との比較

Dibenzothiophene: The parent compound without the phenyl and amine substitutions.

N-phenyl dibenzothiophen-3-amine: A positional isomer with the amine group at the third position.

N-phenyl dibenzothiophen-4-amine: Another positional isomer with the amine group at the fourth position.

Uniqueness: N-phenyl dibenzothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

生物活性

N-phenyl dibenzothiophen-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-phenyl dibenzothiophen-2-amine features a dibenzothiophene core, which is a fused aromatic system containing sulfur. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of dibenzothiophenes, including N-phenyl dibenzothiophen-2-amine, exhibit significant antimicrobial properties. A study highlighted the following findings regarding its antibacterial and antifungal activities:

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate to High | 32.6 |

| Escherichia coli | Moderate | 62.5 |

| Candida albicans | Moderate | 47.5 |

| Aspergillus niger | Significant | 32–42 |

These results suggest that N-phenyl dibenzothiophen-2-amine and its derivatives could serve as promising candidates for developing new antimicrobial agents .

The antimicrobial efficacy of N-phenyl dibenzothiophen-2-amine is believed to stem from its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways. The presence of the thiophene ring enhances its interaction with cellular components, leading to increased permeability and subsequent cell death .

Case Studies

- Antifungal Efficacy : A study conducted on various dibenzothiophene derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antifungal activity against Candida albicans and Aspergillus niger. The presence of halogens on the phenyl ring was correlated with increased inhibition rates compared to standard antifungal drugs like fluconazole .

- Antibacterial Activity : In a comparative study against common bacterial strains, N-phenyl dibenzothiophen-2-amine derivatives showed superior activity against Gram-positive bacteria compared to Gram-negative bacteria. For instance, compounds bearing nitro groups on the phenyl ring were particularly effective against Staphylococcus aureus .

Potential Therapeutic Applications

Given its biological activity, N-phenyl dibenzothiophen-2-amine has potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi. The compound's low toxicity profile in preliminary studies suggests it could be developed into a safe therapeutic agent .

特性

IUPAC Name |

N-phenyldibenzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZCGLQGDKMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)SC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。